(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
Brand Name:
Vulcanchem
CAS No.:
152051-61-1
VCID:
VC0132519
InChI:
InChI=1S/C44H76N14O12/c1-24(2)21-33(43(69)70)57-38(64)29(10-5-7-19-46)55-41(67)32(22-26-12-14-27(60)15-13-26)56-39(65)31(16-17-34(48)61)53-35(62)23-52-42(68)36(25(3)59)58-40(66)30(11-8-20-51-44(49)50)54-37(63)28(47)9-4-6-18-45/h12-15,24-25,28-33,36,59-60H,4-11,16-23,45-47H2,1-3H3,(H2,48,61)(H,52,68)(H,53,62)(H,54,63)(H,55,67)(H,56,65)(H,57,64)(H,58,66)(H,69,70)(H4,49,50,51)/t25-,28+,29+,30+,31+,32+,33+,36+/m1/s1
SMILES:
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
Molecular Formula:
C44H76N14O12
Molecular Weight:
993.2 g/mol
(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
CAS No.: 152051-61-1
Main Products
VCID: VC0132519
Molecular Formula: C44H76N14O12
Molecular Weight: 993.2 g/mol
CAS No. | 152051-61-1 |
---|---|
Product Name | (2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
Molecular Formula | C44H76N14O12 |
Molecular Weight | 993.2 g/mol |
IUPAC Name | (2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C44H76N14O12/c1-24(2)21-33(43(69)70)57-38(64)29(10-5-7-19-46)55-41(67)32(22-26-12-14-27(60)15-13-26)56-39(65)31(16-17-34(48)61)53-35(62)23-52-42(68)36(25(3)59)58-40(66)30(11-8-20-51-44(49)50)54-37(63)28(47)9-4-6-18-45/h12-15,24-25,28-33,36,59-60H,4-11,16-23,45-47H2,1-3H3,(H2,48,61)(H,52,68)(H,53,62)(H,54,63)(H,55,67)(H,56,65)(H,57,64)(H,58,66)(H,69,70)(H4,49,50,51)/t25-,28+,29+,30+,31+,32+,33+,36+/m1/s1 |
Standard InChIKey | KCDSBTNBXZKKLC-MVPDBZEZSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)O |
SMILES | CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Sequence | KRTGQYKL |
PubChem Compound | 10129746 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume